molecular formula C27H26N2O4 B12357638 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid

Cat. No.: B12357638
M. Wt: 442.5 g/mol
InChI Key: UJOIDAZSTFNCQY-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group and a tetrahydroquinoline moiety. This compound is often used in peptide synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is commonly used as a protecting group for amino acids in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is assembled step-by-step on a solid support, allowing for efficient synthesis and purification .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group allows for selective protection and deprotection of amino groups, facilitating the synthesis of peptides with precise sequences. The tetrahydroquinoline moiety may interact with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid lies in its combination of the Fmoc group and the tetrahydroquinoline moiety, which provides specific chemical properties and reactivity. This combination allows for versatile applications in peptide synthesis and other research areas .

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H26N2O4/c30-26(31)24(16-29-15-7-9-18-8-1-6-14-25(18)29)28-27(32)33-17-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h1-6,8,10-14,23-24H,7,9,15-17H2,(H,28,32)(H,30,31)

InChI Key

UJOIDAZSTFNCQY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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